Cas no 2411240-44-1 (N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide)
![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide structure](https://ja.kuujia.com/scimg/cas/2411240-44-1x500.png)
N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide 化学的及び物理的性質
名前と識別子
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- Z3952174428
- N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide
- N-[3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propyl]but-2-ynamide
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- インチ: 1S/C18H20N4O/c1-2-7-17(23)19-13-6-10-16-20-21-18(14-11-12-14)22(16)15-8-4-3-5-9-15/h3-5,8-9,14H,6,10-13H2,1H3,(H,19,23)
- InChIKey: CFPNAAGGLHOOIT-UHFFFAOYSA-N
- ほほえんだ: O=C(C#CC)NCCCC1=NN=C(C2CC2)N1C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 470
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 59.8
N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26591055-0.05g |
N-[3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propyl]but-2-ynamide |
2411240-44-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamideに関する追加情報
Introduction to N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide (CAS No. 2411240-44-1)
N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by its CAS number 2411240-44-1, represents a fascinating blend of heterocyclic chemistry and pharmacological innovation. The presence of multiple functional groups, including a ynamide moiety and a triazole ring, makes this molecule a promising candidate for further investigation in drug discovery and development.
The chemical structure of N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide features a butynamide backbone, which is known for its versatility in medicinal chemistry. The ynamide group, characterized by its high reactivity and ability to form stable intermediates, offers a strategic handle for chemical modifications. This property is particularly valuable in the synthesis of more complex molecules designed to target specific biological pathways.
Furthermore, the compound incorporates a 5-cyclopropyl-4-phenyl-1,2,4-triazole ring, which is a key structural element that contributes to its unique pharmacological profile. Triazole derivatives are well-documented for their broad spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties. The cyclopropyl and phenyl substituents on the triazole ring enhance the molecule's lipophilicity and binding affinity to biological targets, making it an attractive scaffold for drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide with various protein targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways and cancer cell proliferation. The ynamide group's ability to engage in hydrogen bonding and hydrophobic interactions further reinforces its potential as a pharmacophore.
In vitro studies have begun to unravel the mechanistic aspects of N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide's biological effects. Initial experiments indicate that the compound can modulate the activity of key signaling pathways associated with immune response and cell growth. The precise interaction between the ynamide moiety and target proteins appears to be critical for its pharmacological action. This has prompted researchers to explore analogs with modified substituents to optimize potency and selectivity.
The synthesis of N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yiopropul]butr)-2-imidamide involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. The construction of the triazole ring through cycloaddition reactions with azides and alkynes is a testament to the elegance of modern synthetic methodologies. Additionally, the introduction of the ynamide group requires careful control of reaction conditions to ensure high yield and purity.
As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic agents. N-[3-(5-Cyclopropilr)-4-pheurol -12/14-tzol -31 -yI propul]-brut -22 imidamide stands out as a compound with multiple layers of complexity that warrants further exploration. Its unique structural features offer opportunities for designing molecules with enhanced therapeutic profiles. The integration of experimental data with computational predictions will be crucial in deciphering its full potential.
The future development of this compound may involve interdisciplinary approaches combining synthetic chemistry with bioinformatics and structural biology. By leveraging cutting-edge technologies such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain deeper insights into how N-[3-(5-Cyclopropilr)-4-pheurol -12/14-tzol -31 -yI propul]-brut -22 imidamide interacts with biological targets at an atomic level. These structural insights will guide the optimization process toward more effective drug candidates.
In conclusion, N-[3-(5-Cyclopropilr)-4-pheurol -12/14-tzol -31 -yI propul]-brut -22 imidamide (CAS No. 2411240-44-1) is a promising compound that exemplifies the intersection of innovation and precision in pharmaceutical research. Its complex structure and multifaceted biological potential make it a compelling subject for further study. As research progresses, this molecule could contribute significantly to the development of novel therapeutics aimed at addressing unmet medical needs.
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